probetaenone I
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Overview
Description
Probetaenone I is an organic compound with the molecular formula C21H36O2. It is a biosynthetic precursor of betaenone B, a phytotoxin produced by the fungus Phoma betae. The compound has been studied for its role in the biosynthesis of betaenone B and its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: Probetaenone I can be synthesized through an intramolecular Diels–Alder reaction. This method involves the cyclization of a suitable diene and dienophile to form the tricyclic structure of this compound. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: the synthesis in a laboratory setting involves the use of isotopically labeled precursors such as [1-14C]- and [1,2-13C]-acetate and [S-13CH3]methionine, which are incorporated into the compound through biosynthetic pathways in Phoma betae .
Chemical Reactions Analysis
Types of Reactions: Probetaenone I undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, potentially converting ketones to alcohols.
Substitution: Substitution reactions can occur at the carbonyl or hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products:
Oxidation: Betaenone B is a major product formed from the oxidation of this compound.
Reduction: Reduced derivatives with hydroxyl groups replacing ketones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Probetaenone I has several scientific research applications:
Chemistry: It is used as a model compound to study intramolecular Diels–Alder reactions and biosynthetic pathways.
Biology: The compound is studied for its role in the biosynthesis of betaenone B, which has phytotoxic properties.
Medicine: Research on this compound contributes to understanding fungal metabolites and their potential therapeutic applications.
Industry: While not widely used industrially, this compound’s synthesis and reactions provide insights into complex organic synthesis techniques
Mechanism of Action
Probetaenone I exerts its effects through its role as a biosynthetic precursor. The compound undergoes enzymatic transformations, including hydroxylation and cyclization, to form betaenone B. The molecular targets and pathways involved include the reductase ® domain of HR-PKS and oxidative modification enzymes .
Comparison with Similar Compounds
Betaenone B: A direct product of probetaenone I oxidation, with similar structural features but additional hydroxyl groups.
Betaenone C: Another biosynthetic intermediate with a similar tricyclic structure.
Stemphyloxin II: A compound with a related biosynthetic pathway involving aldol reactions
Uniqueness: this compound is unique due to its role as a biosynthetic precursor and its specific structural features that facilitate intramolecular Diels–Alder reactions. Its study provides valuable insights into fungal biosynthesis and complex organic reactions.
Properties
Molecular Formula |
C21H36O2 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-[(1R,2S,4aR,6S,8R,8aS)-2-[(2R)-butan-2-yl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-hydroxypropan-1-one |
InChI |
InChI=1S/C21H36O2/c1-7-14(3)19-16(5)12-17-11-13(2)10-15(4)20(17)21(19,6)18(23)8-9-22/h12-15,17,19-20,22H,7-11H2,1-6H3/t13-,14+,15+,17+,19-,20-,21-/m0/s1 |
InChI Key |
CWVNYXDUEQFYMM-YDGZXZOGSA-N |
SMILES |
CCC(C)C1C(=CC2CC(CC(C2C1(C)C(=O)CCO)C)C)C |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=C[C@H]2C[C@H](C[C@H]([C@@H]2[C@@]1(C)C(=O)CCO)C)C)C |
Canonical SMILES |
CCC(C)C1C(=CC2CC(CC(C2C1(C)C(=O)CCO)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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